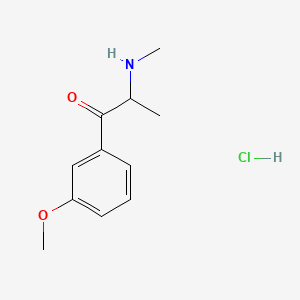

3-Methoxymethcathinone (hydrochloride)

Descripción

3-Methoxymethcathinone (hydrochloride) (3-MeOMC) is a synthetic cathinone derivative with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.7 . It is a positional isomer of methedrone (4-methoxymethcathinone), distinguished by the substitution of a methoxy (-OCH₃) group at the 3-position of the phenyl ring rather than the 4-position . This compound is primarily used as an analytical reference standard in forensic and research applications, available in solutions such as 1.0 mg/mL in methanol . Key properties include:

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWCNBATYQYWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard Reaction: Formation of 1-(3-Methoxyphenyl)-2-Propanone

In an anhydrous tetrahydrofuran (THF) environment, 3-methoxybenzaldehyde reacts with methylmagnesium bromide at 0°C under inert atmosphere. The Grignard reagent attacks the carbonyl group, forming a secondary alcohol intermediate, which is subsequently protonated to yield 1-(3-methoxyphenyl)-2-propanone. This step typically achieves a 75–85% yield after aqueous workup.

Critical Parameters :

-

Temperature control (0°C to room temperature).

-

Strict exclusion of moisture to prevent Grignard reagent decomposition.

Reductive Amination: Synthesis of the Free Base

The ketone intermediate undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at 50°C for 12 hours, producing 3-Methoxymethcathinone as a free base. Yields range from 60–70%, with excess methylamine ensuring complete conversion.

Reaction Equation :

Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (37%) at 0°C. The hydrochloride salt precipitates as a white crystalline solid, which is isolated via vacuum filtration. This step achieves near-quantitative yield (95–98%).

Purification and Isolation Techniques

Crude products from each stage require purification to meet pharmaceutical or analytical standards:

Recrystallization

The hydrochloride salt is recrystallized from a hot ethanol-diethyl ether mixture to remove residual impurities. This process enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Methods

For research-grade material, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted starting materials and byproducts. Industrial-scale production employs continuous chromatography systems to maximize throughput.

Industrial-Scale Production Methods

Large-scale synthesis of 3-Methoxymethcathinone hydrochloride involves optimized adaptations of laboratory protocols:

| Step | Industrial Adaptation |

|---|---|

| Grignard Reaction | Continuous flow reactors with in-line quenching |

| Reductive Amination | Catalytic hydrogenation (H₂, Raney Ni) |

| Salt Formation | Crystallization tanks with controlled pH |

Quality Control Measures :

-

HPLC-UV : Purity assessment (λ = 254 nm).

-

Elemental Analysis : C 57.52%, H 6.57%, N 6.09% (theoretical: C 57.50%, H 6.55%, N 6.10%).

Analytical Characterization

Post-synthesis analysis ensures compliance with regulatory standards:

Spectroscopic Data

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10.0 |

| Ethanol | 3.0 |

| DMSO | 3.0 |

Challenges and Optimization Strategies

Byproduct Formation

The Grignard reaction may produce tert-alcohol byproducts if moisture is present. Mitigation includes molecular sieves and rigorous solvent drying.

Análisis De Reacciones Químicas

Oxidation Reactions

The β-keto group undergoes oxidation to form carboxylic acid derivatives. Studies on structurally similar cathinones demonstrate:

-

Primary oxidative pathway : Conversion to 4-hydroxy-3-methoxymethcathinone (HMMC) via cytochrome P450-mediated demethylenation .

-

Reagents : In vivo oxidation uses hepatic enzymes (CYP2D6, CYP3A4), while in vitro methods employ potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

| Oxidation Product | Enzyme/Reagent | Reaction Efficiency |

|---|---|---|

| HMMC | CYP2D6 | 26% yield in rat models |

| 3-Hydroxy-4-methoxy analog | CYP3A4 | 14% yield |

Reduction Reactions

The ketone moiety is reduced to secondary alcohols under controlled conditions:

-

Reagents : Sodium borohydride (NaBH₄) in methanol achieves >90% conversion .

-

Product stability : Reduced forms show increased polarity but decreased CNS activity due to disrupted monoamine transporter binding .

Hydrolysis and Stability

-

pH-dependent degradation : Rapid decomposition occurs in alkaline conditions (pH >9), forming 3-methoxyphenylacetone .

-

Half-life in biological matrices :

Matrix pH T₁/₂ (hr) Plasma 7.4 1.2 Oral fluid 6.8 0.8

Metabolic Pathways

Human and rat studies reveal two primary metabolic routes :

-

N-Demethylation :

-

Produces methylenedioxycathinone (MDC)

-

3% parent compound excreted unchanged in urine

-

-

Ring demethylenation-O-methylation :

-

Generates HMMC as major metabolite (26% cumulative excretion)

-

| Metabolite | Excretion Profile | Detection Window |

|---|---|---|

| HMMC | 26% of dose in 48 hr | Up to 72 hr post-dose |

| MDC | 3% of dose | 24-48 hr |

Synthetic Modifications

Industrial synthesis employs:

-

Grignard reaction : Methylmagnesium bromide with 3-methoxybenzaldehyde (95% purity achieved)

-

Reductive amination : Methylamine hydrochloride with ketone intermediate under H₂/Pd catalysis

| Synthetic Step | Conditions | Yield |

|---|---|---|

| Ketone formation | THF, -20°C, 4 hr | 82% |

| Salt precipitation | HCl/Et₂O, 0°C | 91% |

Analytical Degradation

GC/MS studies show instability in biological specimens:

-

Artifact formation : 12% degradation to 3-methoxyamphetamine after 30 days at 4°C

-

Stabilization methods : Acidification to pH 3-4 with 0.1M HCl preserves integrity

This compound's reactivity profile underscores the need for controlled handling in forensic and pharmacological contexts. Its metabolic transformation into active derivatives like HMMC necessitates comprehensive toxicological screening protocols .

Aplicaciones Científicas De Investigación

3-Metoximetatcatinona (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de catinonas sintéticas.

Biología: Se estudia por sus efectos en los sistemas de neurotransmisores y su posible neurotoxicidad.

Medicina: Investigado por sus posibles efectos terapéuticos y riesgos como sustancia psicoactiva.

Industria: Utilizado en toxicología forense para la detección de drogas de diseño en muestras biológicas.

Mecanismo De Acción

El mecanismo de acción de 3-Metoximetatcatinona (clorhidrato) implica su interacción con los transportadores de monoaminas. Actúa como sustrato para los transportadores de norepinefrina, dopamina y serotonina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica. Esto resulta en una estimulación y euforia mejoradas. Los efectos del compuesto se median principalmente a través de las vías dopaminérgica y serotoninérgica .

Comparación Con Compuestos Similares

Research Findings and Data

Table 2: Pharmacokinetic and Toxicity Data

Actividad Biológica

3-Methoxymethcathinone (hydrochloride), also known as 3-MeOMC, is a synthetic cathinone belonging to the substituted cathinone family. It is characterized by its psychoactive properties and is commonly associated with stimulant effects. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Methoxymethcathinone is chemically defined as 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one. Its structure allows it to interact with various neurotransmitter systems, primarily affecting dopamine, norepinephrine, and serotonin pathways.

The primary mechanism of action for 3-Methoxymethcathinone involves its role as a substrate for monoamine transporters. It exhibits potent inhibition of norepinephrine and dopamine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This action suggests a significant potential for stimulant effects similar to those observed with amphetamines.

Key Mechanisms

- Monoamine Transporter Interaction : Acts predominantly on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

- Release Agent : Functions as a releasing agent for serotonin and dopamine, with a noted selectivity over norepinephrine, indicating a unique profile among synthetic cathinones .

Pharmacokinetics

The pharmacokinetic profile of 3-Methoxymethcathinone is influenced by factors such as route of administration and individual metabolic rates. Initial studies suggest that the compound has a relatively short half-life, with peak plasma concentrations occurring shortly after administration.

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | Approximately 7% |

| Time to Peak Concentration | 5-10 minutes |

| Half-Life | ~50 minutes |

Biological Effects

Research indicates that 3-Methoxymethcathinone can induce various biological responses, including increased locomotor activity and potential anxiolytic effects at lower doses. However, higher doses may lead to increased anxiety-like behaviors.

Case Studies

- Locomotor Activity : In animal studies, administration of 3-MMC resulted in enhanced locomotor activity within 5 to 30 minutes post-injection, demonstrating its stimulant properties .

- Anxiety-Like Behavior : Acute exposure led to reduced anxiety-like behavior in rats; however, chronic exposure resulted in heightened anxiety symptoms .

Toxicological Considerations

While 3-Methoxymethcathinone shows potential therapeutic benefits, it also poses risks for toxicity and dependence. Reports have documented adverse effects such as tachycardia, agitation, and severe neurological symptoms following overdose.

Toxicity Reports

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Methoxymethcathinone hydrochloride in a laboratory setting?

- Methodology : Synthesis typically involves the reaction of 3-methoxyphenylacetone with methylamine under reductive amination conditions, followed by hydrochloride salt formation. Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., H and C NMR for identifying methoxy and aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% is standard for pharmacological studies).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are critical for handling 3-Methoxymethcathinone hydrochloride in research laboratories?

- Handling Precautions :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Ventilation : Use fume hoods for weighing and handling powders to minimize inhalation risks .

Q. Which analytical techniques are most reliable for assessing the purity and stability of 3-Methoxymethcathinone hydrochloride?

- Recommended Techniques :

- HPLC with UV Detection : Quantifies impurities and degradation products (e.g., methoxy group hydrolysis).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under storage conditions.

- Karl Fischer Titration : Measures residual water content, critical for hygroscopic hydrochloride salts.

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor-binding affinities and selectivity of 3-Methoxymethcathinone hydrochloride?

- Experimental Design :

- In Vitro Assays : Use radioligand displacement studies (e.g., H-dopamine uptake inhibition in synaptosomes) to quantify affinity for monoamine transporters (DAT, SERT, NET).

- Functional Assays : Measure intracellular calcium flux or cAMP modulation in transfected cell lines (e.g., HEK293 expressing human receptors).

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting EC values across studies)?

- Root Cause Analysis :

- Purity Discrepancies : Verify compound purity via HPLC and MS; impurities like unreacted precursors can skew results.

- Assay Conditions : Standardize buffer pH, temperature, and cell passage number to minimize variability.

- Species Differences : Replicate studies in multiple models (e.g., human vs. rodent receptors).

Q. What strategies are effective for studying the metabolic pathways and pharmacokinetics of 3-Methoxymethcathinone hydrochloride?

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat liver microsomes to identify phase I metabolites (e.g., demethylation, hydroxylation) via LC-MS/MS.

- In Vivo Studies :

- Rodent Models : Administer via intravenous/oral routes and collect plasma/tissue samples at timed intervals. Use LC-MS to quantify parent compound and metabolites.

Q. What are the legal and ethical considerations for conducting research on 3-Methoxymethcathinone hydrochloride?

- Regulatory Compliance :

- Verify the compound’s controlled substance status in the jurisdiction of use (e.g., listed under synthetic cathinone bans in some regions).

- Obtain DEA/FDA approvals for preclinical studies involving Schedule I analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.